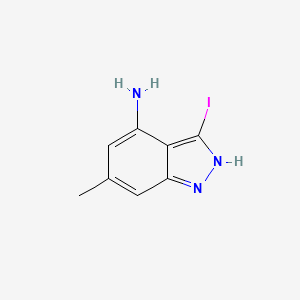

3-Iodo-6-methyl-1H-indazol-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-iodo-6-methyl-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVMVNIHPIMQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646357 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-00-6 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific substitution pattern on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile. 3-Iodo-6-methyl-1H-indazol-4-amine is a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for targeted cancer therapy.[5] The strategic placement of the iodo, methyl, and amino groups provides multiple reaction handles for further chemical diversification, making it a valuable building block for drug discovery programs.[6]

This in-depth technical guide provides a comprehensive overview of a plausible and well-supported synthetic pathway for 3-Iodo-6-methyl-1H-indazol-4-amine. The proposed route is based on established and reliable organic chemistry transformations, with detailed experimental protocols adapted from analogous reactions in the scientific literature.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine can be strategically achieved through a four-step sequence, commencing with a commercially available substituted aniline. The overall workflow is depicted below:

Caption: Overall synthetic workflow for 3-Iodo-6-methyl-1H-indazol-4-amine.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-1H-indazole

The initial step involves the formation of the indazole core from a suitable substituted aniline, such as 2-amino-5-methylbenzonitrile. This is a classic approach to indazole synthesis.

Reaction Scheme:

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methylbenzonitrile in glacial acetic acid.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice water and neutralize with a suitable base, such as sodium bicarbonate, to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 6-Methyl-4-nitro-1H-indazole

The introduction of a nitro group at the 4-position is a critical step. The directing effects of the existing methyl group and the indazole ring system favor nitration at this position.

Reaction Scheme:

[Image of the chemical reaction for the iodination of 6-methyl-4-nitro-1H-indazole to 3-iodo-6-methyl-4-nitro-1H-indazole]

[Image of the chemical reaction for the reduction of 3-iodo-6-methyl-4-nitro-1H-indazole to 3-iodo-6-methyl-1H-indazol-4-amine]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Indazole Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Indazole Compounds

To the dedicated researcher, the quest for novel therapeutic agents is a journey of navigating vast chemical spaces. Within this landscape, certain molecular frameworks consistently emerge as cornerstones for successful drug design. The indazole nucleus, a bicyclic aromatic heterocycle, is one such "privileged scaffold."[1][2][3] Its unique combination of a benzene ring fused to a pyrazole ring endows it with a distinct electronic and structural profile, making it a versatile template for interacting with a multitude of biological targets.[4][5] Unlike many heterocyclic cores, the indazole structure is rare in nature, highlighting the innovative role of synthetic chemistry in unlocking its therapeutic potential.[1][5]

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple cataloging of activities. It aims to provide a deeper understanding of why indazole-based compounds are effective, detailing the mechanistic rationale behind their diverse pharmacological profiles and outlining the robust experimental methodologies required to validate their activity. We will explore the core therapeutic areas where indazoles have made a significant impact—oncology, inflammation, infectious diseases, and neurodegenerative disorders—and provide the technical insights necessary for their continued development.

The Indazole Core in Oncology: A Paradigm of Kinase Inhibition

The most profound impact of the indazole scaffold has been in the development of protein kinase inhibitors for cancer therapy.[6][7][8] Kinases are pivotal regulators of cellular signaling pathways that govern cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer. The indazole ring system is an excellent bioisostere for other aromatic systems like indole or phenol and is particularly adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[2] This interaction, involving the pyrazole ring's N-H donor and adjacent nitrogen acceptor, anchors the inhibitor and provides a stable foundation for achieving high potency and selectivity.[2]

Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its clinical significance.[1][6][9][10]

Mechanism of Action: Targeting Angiogenesis and Cell Cycle Progression

A primary strategy for many indazole-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets.[8][11] Indazole inhibitors like Axitinib and Pazopanib bind to the ATP pocket of VEGFR, preventing its autophosphorylation and blocking downstream signaling required for endothelial cell proliferation and migration.[11][12]

Beyond angiogenesis, indazoles target kinases crucial for cell cycle control and DNA damage response. Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, is overexpressed in many cancers.[13][14] Indazole-based PLK4 inhibitors can induce cell cycle arrest and apoptosis by disrupting this process.[13][14] Similarly, inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) have been developed from indazole scaffolds, showcasing their versatility.[15][16]

Quantitative Analysis of Anticancer Activity

The potency of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases and their anti-proliferative effects on cancer cell lines (GI50 or IC50).

| Compound/Drug | Primary Target(s) | Kinase IC50 (nM) | Representative Cell Line | Anti-proliferative IC50 (µM) | Reference |

| Pazopanib | VEGFR-2 | 30 | NCI-60 Panel | Varies | [16] |

| Axitinib | VEGFR-1, -2, -3 | - | Renal Cell Carcinoma | - | [6] |

| Entrectinib | ALK | 12 | - | - | [5] |

| Compound C05 | PLK4 | < 0.1 | IMR-32 (Neuroblastoma) | 0.948 | [13][14] |

| CFI-400945 | PLK4 | - | HCT116 (Colon) | - (Effective in mouse model) | [16] |

| Compound 15k | HDAC1 | 2.7 | HCT-116 (Colon) | Better than SAHA | [15] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To provide a self-validating system for assessing kinase inhibition, a robust protocol with appropriate controls is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.

Methodology:

-

Plate Preparation: In a 384-well plate, add 1 µL of the indazole test compound at various concentrations (typically a serial dilution). Include wells for a positive control (a known potent inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Kinase Reaction:

-

Add 2 µL of a solution containing the target kinase (e.g., PLK4 or VEGFR-2) to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the appropriate peptide substrate and ATP. The causality here is that ATP is the phosphate donor; without it, the reaction cannot proceed.

-

Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to occur.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. The rationale is to ensure the final signal comes only from the newly generated ADP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the active kinase into ATP. Incubate for 30 minutes.

-

-

Data Acquisition: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration. Read the plate on a luminometer.

-

Analysis: The luminescent signal is inversely correlated with the degree of kinase inhibition. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Indazoles as Anti-inflammatory Agents

Chronic inflammation underlies numerous diseases, and indazole derivatives have shown significant promise as anti-inflammatory agents.[17][18][19] Their mechanisms often involve the modulation of key inflammatory mediators like prostaglandins and cytokines.[17] The commercially available drugs Bendazac and Benzydamine are classic examples of indazole-based anti-inflammatory compounds.[16][20]

Mechanism of Action: COX Inhibition and Cytokine Modulation

Many indazole compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for prostaglandin synthesis at sites of inflammation.[1][21] By blocking COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[22] This mechanism is analogous to that of many non-steroidal anti-inflammatory drugs (NSAIDs).[21]

Furthermore, studies have shown that indazole derivatives can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[17] Some compounds also act as selective glucocorticoid receptor modulators (SGRMs) or RIP2 kinase inhibitors, targeting specific pathways in the inflammatory response.[16]

| Compound/Drug | Target/Assay | Activity | Reference |

| Benzydamine | Prostaglandin Synthesis | Inhibitor | [16][20] |

| Bendazac | Protein Denaturation | Inhibitor | [16][20] |

| Compound (b) | Acetic Acid Writhing (Analgesia) | Significant Inhibition (p<0.001) | [22] |

| Compound 165 | RIP2 Kinase | IC50 = 5 nM | [16] |

| Indazole Derivatives | COX-2, TNF-α, IL-1β | Concentration-dependent inhibition | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity. The protocol's validity rests on the well-characterized biphasic inflammatory response induced by carrageenan.

Methodology:

-

Animal Acclimatization: Use adult male Wistar rats (150-200g). Allow them to acclimate for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups (n=6):

-

Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group II (Standard): A reference drug like Indomethacin (10 mg/kg).

-

Group III-V (Test): Indazole compound at different doses (e.g., 10, 20, 50 mg/kg). Administer all treatments orally (p.o.).

-

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. The causality is the induction of a localized, acute inflammatory response.[17]

-

Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test like ANOVA.

Antimicrobial and Neuroprotective Activities

The structural versatility of the indazole scaffold extends its biological activity to antimicrobial and neuroprotective domains.

Antimicrobial Indazoles

Indazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[1][23] They have shown efficacy against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli, as well as fungal strains like Candida albicans.[1][24][25] The mechanism of action can vary, with some compounds inhibiting essential enzymes like Enoyl-ACP reductase in mycobacteria.[1]

| Compound | Organism | Activity (MIC or Zone of Inhibition) | Reference |

| Compound 58 | M. tuberculosis | MIC = 0.09 µM | [1] |

| Compound 66 | E. coli | Zone of Inhibition = 46 mm (300 µg/mL) | [1] |

| Compound 68 | C. albicans | MIC = 75 µM | [1] |

| Compound 1d | B. subtilis & E. coli | Best activity compared to Ciprofloxacin | [24] |

Neuroprotective Indazoles

In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, indazoles have emerged as promising therapeutic candidates.[26] Their primary mechanism involves the inhibition of enzymes such as Monoamine Oxidase B (MAO-B), which is involved in the degradation of dopamine.[1] Selective MAO-B inhibitors can increase dopamine levels, providing symptomatic relief in Parkinson's disease. Other indazoles are being developed as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in familial Parkinson's disease.[19][26]

Conclusion and Future Directions

The indazole scaffold is a testament to the power of heterocyclic chemistry in medicinal research. Its ability to serve as a potent kinase inhibitor, an effective anti-inflammatory modulator, and a promising antimicrobial and neuroprotective agent demonstrates its remarkable therapeutic versatility.[1][3][5] Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects and leveraging computational tools for the rational design of next-generation indazole derivatives with improved pharmacokinetic and pharmacodynamic profiles.[1][4] The continued exploration of this privileged scaffold promises to deliver novel and effective treatments for a wide range of human diseases.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). RSC Medicinal Chemistry.

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2024). Molecules.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.

- Synthesis and biological activities of a novel series of indazole deriv

- Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Mini-Reviews in Medicinal Chemistry.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry.

- Indazoles in Drug Discovery. (n.d.). PharmaBlock.

- Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. (2020). European Journal of Medicinal Chemistry.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). RSC Medicinal Chemistry.

- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.

- Pharmacological Properties of Indazole Derivatives: Recent Developments. (2026).

- Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Mini-Reviews in Medicinal Chemistry.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of Clinical and Diagnostic Research.

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters.

- A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021). Innovare Journal of Medical Science.

- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (2022). Mini-Reviews in Medicinal Chemistry.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2020). Mini-Reviews in Medicinal Chemistry.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2020).

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Chemical Science Transactions.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.

- development of 1h-indazole derivatives as anti-inflammatory agents using comput

- Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. (2025). Bentham Science Publishers.

- Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2020). Oriental Journal of Chemistry.

- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). Biosciences Biotechnology Research Asia.

- Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (2023).

- Indazole-based antiinflammatory and analgesic drugs. (n.d.).

- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole deriv

- Impact of Indazole scaffold as Antibacterial and Antifungal agent. (2022). PubMed.

- Importance of Indazole against Neurological Disorders. (2022). Current Topics in Medicinal Chemistry.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. innovatpublisher.com [innovatpublisher.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 23. benthamdirect.com [benthamdirect.com]

- 24. journal.hep.com.cn [journal.hep.com.cn]

- 25. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamscience.com [benthamscience.com]

Strategic Therapeutic Targets for Novel Indazole Inhibitors: A Mechanistic and Methodological Guide

As a Senior Application Scientist overseeing hit-to-lead optimization and assay development, I approach the indazole scaffold not merely as a structural backbone, but as a highly dynamic pharmacophore. The true power of the indazole core lies in its tautomeric flexibility (1H vs. 2H states) and its exceptional capacity to act as a bioisostere for the purine ring of ATP. This allows indazole derivatives to anchor firmly within the highly conserved hinge regions of various kinases and emerging non-kinase targets.

This whitepaper synthesizes the latest mechanistic insights, quantitative target affinities, and self-validating experimental protocols driving the development of novel indazole inhibitors in contemporary drug discovery.

The Indazole Pharmacophore: Mechanistic Rationale

The indazole nucleus—a pyrazole ring fused with a benzene ring—is a privileged scaffold in medicinal chemistry [1]. Its therapeutic utility is primarily driven by its ability to form critical hydrogen bonds with the peptide backbone of target proteins. By systematically substituting the 3-, 5-, and 6-positions of the indazole ring, drug developers can expertly tune the molecule's electron density and steric bulk, pushing the compound deep into hydrophobic specificity pockets (such as the DFG-out conformation in Type II kinase inhibitors).

Validated and Emerging Therapeutic Targets

Class I PI3K Isoforms (PI3Kδ) in Solid Tumors

Historically, PI3Kδ inhibitors were relegated to B-cell malignancies. However, recent scaffold-hopping strategies have successfully utilized the indazole core to develop propeller-shaped PI3Kδ inhibitors for solid tumors, specifically Hepatocellular Carcinoma (HCC) [2]. By selectively targeting PI3Kδ, novel compounds (e.g., Compound 9x) robustly suppress the downstream AKT pathway, inducing apoptosis without the broad toxicity associated with pan-PI3K inhibition [2].

PI3Kδ/AKT pathway suppression by novel indazole inhibitors in HCC models.

Aurora Kinases (A/B/C) in Mitotic Regulation

Aurora kinases are critical for chromosome segregation. Utilizing in silico fragment-based design, researchers have optimized indazole derivatives to achieve sub-type selectivity. Computational modeling reveals that isoform selectivity is achieved by targeting specific residues in the binding pocket, such as Arg220, Thr217, or Glu177, allowing for precise control over mitotic dysregulation [3].

Overcoming Mutant EGFR Resistance

In Non-Small Cell Lung Cancer (NSCLC), resistance to first-generation EGFR inhibitors is a persistent clinical hurdle. Novel indazole-based derivatives have demonstrated significant inhibitory impact on drug-resistant mutations (L858R/T790M). These multi-targeted agents induce apoptosis via cytochrome C overexpression and the activation of intrinsic apoptotic pathways [4].

Non-Kinase Frontiers: TEAD and ERα

Beyond kinases, the indazole scaffold is proving invaluable against transcription factors and nuclear receptors:

-

TEAD Proteins (HIPPO Pathway): Indazole compounds are being patented as potent TEAD inhibitors. By disrupting the YAP1/TAZ-TEAD DNA binding complex, these inhibitors halt the transcription of genes driving tumor stemness and proliferation [5].

-

Estrogen Receptor Alpha (ERα): Thiophene-[2,3-e]indazole derivatives have been evaluated via 3D-QSAR and molecular dynamics as potent ERα inhibitors, offering a new structural class for hormone-dependent breast cancer therapies [6].

Quantitative Target Affinity Profiles

The versatility of the indazole core is reflected in its broad yet tunable inhibitory profile. The following table summarizes the quantitative data of representative novel indazole inhibitors across various therapeutic targets.

| Target | Disease Model | Representative Compound | IC₅₀ Value | Primary Mechanism of Action |

| PI3Kδ | Hepatocellular Carcinoma | Compound 9x | ~10 nM | Downregulation of AKT pathway |

| Aurora B | Mitotic Dysregulation | Compound 21 | Sub-micromolar | Inhibition of chromosome segregation |

| EGFR (L858R/T790M) | NSCLC | Compound VIII | 70 nM | ATP-competitive hinge binding |

| TEAD1-4 | Solid Tumors | Genentech Indazoles | < 1 μM | Disruption of YAP/TAZ transcription |

| ERα | Breast Cancer | Thiophene-indazole | Variable | Receptor degradation / antagonism |

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol utilized in our laboratories is designed as a self-validating system. The causality behind each methodological choice is detailed below to aid researchers in reproducing high-fidelity data.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

We utilize TR-FRET over standard colorimetric assays because the time-resolved nature eliminates compound auto-fluorescence interference—a common false-positive driver when screening highly conjugated heterocyclic indazole libraries.

-

Reagent Preparation: Serially dilute indazole compounds in 100% DMSO before transferring to an aqueous assay buffer containing 0.01% CHAPS.

-

Causality: Indazoles are highly hydrophobic. CHAPS prevents non-specific compound aggregation and promiscuous inhibition, ensuring true stoichiometric binding.

-

-

Thermodynamic Equilibration: Pre-incubate the target kinase with the indazole inhibitor for 60 minutes prior to the addition of ATP and the fluorescent tracer.

-

Causality: This allows for the thermodynamic equilibration of slow-binding inhibitors, a common kinetic profile for sterically hindered 1H-indazoles.

-

-

Signal Detection: Excite the plate at 340 nm and read emission at 615 nm (donor) and 665 nm (acceptor) with a time delay of 100 µs.

-

Causality: The 100 µs delay allows short-lived background fluorescence from the indazole core to decay, providing a high-fidelity signal-to-noise ratio.

-

-

Self-Validation Check: Calculate the Z'-factor for the plate. A Z' > 0.6 confirms assay robustness and validates the hit.

Self-validating TR-FRET assay workflow for indazole screening.

Protocol B: Sulforhodamine B (SRB) Cellular Antiproliferative Assay

For cellular validation, we prioritize the SRB assay over metabolic assays (like MTT or CellTiter-Glo) when testing indazoles.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in 96-well plates at a density of 3,000 cells/well and incubate for 24 hours.

-

Causality: Seeding at optimized densities ensures cells remain in the logarithmic growth phase throughout the 72-hour drug exposure, preventing contact inhibition from confounding the antiproliferative data.

-

-

Drug Exposure & Fixation: Treat cells with indazole derivatives for 72 hours. Fix cells by adding cold Trichloroacetic acid (TCA) to a final concentration of 10% (v/v).

-

Causality: Cold TCA instantly precipitates cellular proteins, locking the cellular mass in place and preventing detachment during subsequent wash steps.

-

-

SRB Staining & Quantification: Wash plates, stain with 0.4% SRB solution, wash with 1% acetic acid, and solubilize the bound dye with 10 mM Tris base. Read absorbance at 515 nm.

-

Causality: SRB binds stoichiometrically to basic amino acid residues. This provides a direct linear correlation between optical density and cellular protein mass, which is highly reproducible and immune to the mitochondrial stress artifacts that indazoles sometimes trigger in MTT assays.

-

Conclusion

The indazole scaffold represents a highly programmable pharmacophore capable of addressing some of the most challenging targets in modern oncology. By moving beyond traditional kinase hinge-binding and exploring novel targets such as PI3Kδ in solid tumors, mutant EGFR, and the HIPPO/TEAD pathway, drug developers can leverage indazole derivatives to create the next generation of precision therapeutics. Success in this endeavor, however, relies heavily on rigorous, self-validating assay methodologies that account for the unique physicochemical properties of these heterocyclic compounds.

References

- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- Title: Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma.

- Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.

- Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.

- Title: Novel Indazole Compounds as TEAD Inhibitors for Treating Cancer.

- Title: Computational insights into the inhibition of novel ERα inhibitors.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. b.aun.edu.eg [b.aun.edu.eg]

- 5. Novel Indazole Compounds as TEAD Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational insights into the inhibition of novel ERα inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Unambiguous Structural Elucidation of Indazole Derivatives: A Comprehensive Guide to NMR and MS Spectroscopic Workflows

Executive Summary

The indazole (1,2-diazaindene) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in numerous kinase inhibitors, antimicrobial agents, and synthetic cannabinoids [[1]](). However, the structural elucidation of indazole derivatives is notoriously complex. The fused bicyclic system exhibits extensive π -conjugation, and the pyrazole ring is subject to dynamic annular tautomerism (1H- vs. 2H-indazole) 2.

As a Senior Application Scientist, I frequently observe that relying solely on 1D Nuclear Magnetic Resonance (NMR) leads to critical misassignments of the bridgehead carbons (C-3a and C-7a) or incorrect tautomeric identification. This technical guide establishes a rigorous, self-validating spectroscopic workflow—integrating multinuclear NMR (¹H, ¹³C, ¹⁵N) and High-Resolution Mass Spectrometry (HRMS)—to ensure absolute structural confidence during drug development.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection and Tautomerism

The fundamental challenge in indazole NMR is managing its dynamic tautomeric equilibrium 3. In non-polar solvents like CDCl₃, rapid proton exchange between N-1 and N-2 broadens the N-H signal and obscures critical scalar couplings.

Experimental Choice: By utilizing a strongly hydrogen-bonding, polar aprotic solvent like DMSO-d₆, the equilibrium is locked, predominantly stabilizing the thermodynamically favored 1H-tautomer 4. This locking mechanism sharpens the N-H proton signal (shifting it downfield, typically >10 ppm) and enables the observation of crucial ¹H-¹⁵N HMBC correlations necessary for absolute structural assignment 5.

Quantitative Spectroscopic Data

The following table summarizes the diagnostic chemical shifts for the 1H-indazole core. The H-3 proton is the most critical diagnostic marker, appearing as a sharp singlet that anchors the rest of the 2D assignments 6.

Table 1: Typical Multinuclear NMR Chemical Shifts for 1H-Indazole (in DMSO-d₆)

| Position | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) | ¹⁵N NMR (δ, ppm) |

| N-1 / NH | > 10.0 - 13.1 | Broad Singlet | - | ~ -195.0 |

| N-2 | - | - | - | ~ -75.0 |

| C-3 / H-3 | 8.0 - 8.4 | Singlet | 133.0 - 135.0 | - |

| C-3a | - | - | 122.0 - 124.0 | - |

| C-4 / H-4 | 7.7 - 7.9 | Doublet | 120.0 - 122.0 | - |

| C-5 / H-5 | 7.3 - 7.5 | Triplet | 120.0 - 122.0 | - |

| C-6 / H-6 | 7.4 - 7.6 | Triplet | 126.0 - 128.0 | - |

| C-7 / H-7 | 7.5 - 7.7 | Doublet | 110.0 - 112.0 | - |

| C-7a | - | - | 140.0 - 142.0 | - |

(Note: ¹⁵N chemical shifts are referenced to nitromethane at 0 ppm. Data synthesized from 2, 7)

Protocol 1: Self-Validating Multinuclear NMR Workflow

To prevent misassignment, the NMR protocol must be self-validating. This is achieved by ensuring quantitative integration and using 2D correlations to cross-verify 1D assignments.

-

Sample Preparation: Dissolve 5–10 mg of the indazole derivative in 0.6 mL of anhydrous DMSO-d₆ 2.

-

T₁ Relaxation Assessment: Run an inversion-recovery experiment to estimate the longitudinal relaxation time (T₁). Set the inter-pulse delay (D1) to at least 5 × T₁ (typically 2–3 seconds for indazoles) to ensure the quantitative integration of the critical H-3 singlet.

-

1D Acquisition: Acquire ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra. Validate the solvent residual peak (DMSO-d₆ at 2.50 ppm for ¹H, 39.5 ppm for ¹³C) to calibrate chemical shifts.

-

2D Correlation (The Validation Step): Acquire ¹H-¹³C HSQC to assign direct C-H bonds, followed by ¹H-¹³C HMBC. The H-3 proton (singlet, ~8.1–8.4 ppm) must show strong ³J HMBC correlations to the C-3a and C-7a bridgehead carbons. This specific correlation serves as the internal validation point for the entire pyrazole ring 6.

Logical self-validating workflow for NMR-based structural elucidation of indazole derivatives.

Part 2: Mass Spectrometry (MS) and Fragmentation Pathways

The Causality of Collision-Induced Dissociation (CID)

While NMR provides geometric connectivity, HRMS provides exact mass and structural confirmation through targeted fragmentation. For indazole derivatives—particularly indazole-3-carboxamides, which are prevalent in synthetic cannabinoids—the fragmentation pathways are highly predictable 8.

Experimental Choice: In positive electrospray ionization (ESI+), the application of CID energy targets the most labile bonds. The α -cleavage of the carbonyl group at the C-3 position is the dominant pathway. This is thermodynamically driven by the formation of an acylium-indazole ion, which is highly stabilized by the extended π -conjugation of the indazole core 8.

Table 2: Diagnostic HRMS Fragment Ions for Indazole-3-Carboxamides

| Fragment Ion | m/z (Typical) | Structural Origin | Diagnostic Value |

| [M+H]⁺ | Variable | Protonated Precursor | Exact mass & formula confirmation |

| Acylium-Indazole | 145.039 | α -cleavage of C-3 carbonyl | Confirms indazole-3-carboxamide core [[9]]() |

| Methylidene-Indazolium | 131.050 | Loss of N-alkyl side chain | Validates N-alkylation status 8 |

| Benzyl Oxonium | 105.033 | Cleavage of specific side chains | Identifies side-chain composition 9 |

Protocol 2: High-Resolution LC-MS/MS Workflow

To assure that the observed fragments are intrinsic to the molecule and not artifacts of the instrument environment, the MS protocol must incorporate stringent calibration and blanking.

-

Calibration: Perform a mass calibration using sodium formate or a standard tuning mix to ensure mass accuracy within <5 ppm. This is an absolute requirement for distinguishing isobaric interferences.

-

Sample Introduction: Dilute the sample to 1 µg/mL in Methanol/Water (50:50, v/v) with 0.1% formic acid to promote protonation ([M+H]⁺) 9.

-

MS1 Acquisition: Acquire full-scan MS data (m/z 100–1000) in ESI+ mode. Verify the isotopic pattern of the [M+H]⁺ ion to confirm the chemical formula.

-

MS/MS (CID) Acquisition: Isolate the precursor ion and apply stepped normalized collision energies (NCE: 20, 40, 60 eV). The step-wise energy ensures the capture of both fragile fragments (e.g., loss of water) and highly stable core fragments (e.g., m/z 145 acylium ion) 9.

-

Blank Validation: Inject a solvent blank immediately following the sample to rule out carryover, validating that the observed m/z 131 and 145 fragments are genuinely derived from the sample 8.

Characteristic ESI-MS/MS fragmentation pathways for indazole-3-carboxamide derivatives.

Conclusion

The absolute structural elucidation of indazole derivatives necessitates a symbiotic analytical approach. NMR provides the geometric and electronic map of the molecule, while HRMS validates the exact atomic composition and scaffold integrity through predictable fragmentation. By adhering to these self-validating protocols—specifically locking tautomers with DMSO-d₆ and utilizing stepped NCE in MS/MS—researchers can eliminate ambiguity in tautomeric assignment and substitution patterns, thereby accelerating downstream drug development.

References

-

[[2] Title: Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Source: benchchem.com.]()

-

[[1] Title: Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Source: nih.gov.]()

-

[[6] Title: Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Source: mdpi.com.]()

-

[[4] Title: (PDF) 13 C NMR of indazoles. Source: researchgate.net.]()

Sources

- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine from 6-methyl-1H-indazole

An Application Guide to the Multi-Step Synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine: A Key Pharmaceutical Intermediate

Introduction: The Significance of Functionalized Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their rigid bicyclic structure serves as a versatile scaffold for developing compounds with a wide range of biological activities, including potent kinase inhibitors used in cancer therapy.[2] Specifically, indazoles substituted at the 3, 4, and 6 positions, such as the target molecule 3-Iodo-6-methyl-1H-indazol-4-amine, are highly valued building blocks. The amine group at the C4 position provides a crucial vector for further chemical modification, while the iodine atom at the C3 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3] This allows for the systematic exploration of chemical space to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for the synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine, starting from the commercially available 6-methyl-1H-indazole. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and optimization strategies to ensure a successful and reproducible synthesis.

Strategic Overview of the Synthetic Pathway

The transformation of 6-methyl-1H-indazole into 3-Iodo-6-methyl-1H-indazol-4-amine is a multi-step process requiring careful regiochemical control. A direct, one-step functionalization is not feasible. The synthesis is logically divided into three main stages:

-

Regioselective Nitration: Introduction of a nitro group onto the benzene ring of the indazole core, which will serve as a precursor to the final amine group.

-

Electrophilic Iodination: Installation of an iodine atom at the C3 position of the indazole ring.

-

Chemoselective Reduction: Conversion of the nitro group to an amine without affecting the iodo-substituent.

A critical challenge in this synthesis is the initial nitration step. Direct electrophilic nitration of 6-methyl-1H-indazole has been shown to yield the undesired 6-methyl-5-nitro-1H-indazole isomer due to the directing effects of the resident methyl group and the fused pyrazole ring.[4] Therefore, achieving the required 4-nitro substitution necessitates a more nuanced synthetic strategy, which may involve an ortho-directing group strategy or starting from a pre-functionalized aniline. For the purpose of this guide, we will proceed from the key intermediate 6-methyl-4-nitro-1H-indazole , which must first be synthesized via a dedicated route not covered in this protocol.

The subsequent steps of iodination and reduction are more straightforward. The C3 position of the indazole ring is electronically activated and susceptible to electrophilic substitution, allowing for efficient iodination.[4] The final step involves the selective reduction of the nitro group, a well-established transformation in organic synthesis.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Electrophilic Iodination of 6-Methyl-4-nitro-1H-indazole

Principle and Mechanistic Insight

The C3 position of the indazole ring is analogous to the pyrrolic alpha-position and is electron-rich, making it the most reactive site for electrophilic substitution.[5] This protocol utilizes N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine (I⁺).[6][7] The reaction mechanism involves the attack of the C3-carbon of the indazole on the electrophilic iodine atom of NIS. This forms a resonance-stabilized carbocation intermediate (a sigma complex), which is then deprotonated to restore aromaticity and yield the 3-iodo-indazole product.[6] Using an acid catalyst, such as trifluoroacetic acid, can enhance the electrophilicity of NIS, enabling the iodination of even less reactive substrates.[8][9]

Experimental Protocol

Protocol 1: Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyl-4-nitro-1H-indazole (1.0 eq).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 15 mL per gram of starting material) to the flask and stir until the solid is completely dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product spot should have a lower Rf value than the starting material.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMF).

-

Precipitation and Filtration: Stir the aqueous suspension for 30 minutes. A precipitate of the crude product should form. Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and succinimide.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane.

-

Drying: Dry the purified product under high vacuum to obtain 3-iodo-6-methyl-4-nitro-1H-indazole as a solid.

Data Summary: Materials and Reaction Parameters

| Parameter | Value/Reagent | Purpose/Notes |

| Starting Material | 6-Methyl-4-nitro-1H-indazole | Key intermediate |

| Reagent | N-Iodosuccinimide (NIS) | Electrophilic iodine source |

| Solvent | N,N-Dimethylformamide (DMF), anhydrous | Aprotic polar solvent to dissolve reactants |

| Stoichiometry | 1.2 eq of NIS relative to starting material | Ensures complete consumption of starting material |

| Temperature | Room Temperature (20-25 °C) | Sufficient for reaction to proceed |

| Reaction Time | 4-8 hours | Monitor by TLC for completion |

| Work-up | Aqueous precipitation | To isolate the crude product from the solvent |

| Purification | Recrystallization or Column Chromatography | To achieve high purity of the intermediate |

Part 2: Chemoselective Reduction of 3-Iodo-6-methyl-4-nitro-1H-indazole

Principle and Mechanistic Insight

The final step is the reduction of the aromatic nitro group to a primary amine. This transformation must be performed under conditions that do not affect the carbon-iodine bond, which can be susceptible to reductive cleavage. While catalytic hydrogenation is a common method for nitro reduction, it can sometimes lead to dehalogenation. A more reliable method for this substrate is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid or ammonium chloride.[10] Tin(II) chloride is a particularly effective and mild reducing agent for this purpose. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic solvent, ultimately leading to the formation of the amine and tin(IV) byproducts.

Caption: Key chemical transformations in the synthesis.

Experimental Protocol

Protocol 2: Synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 3-iodo-6-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol (approx. 20 mL per gram of starting material).

-

Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by TLC (1:1 hexane/ethyl acetate). The starting material is typically consumed within 2-4 hours.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice.

-

Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture with stirring until the pH is basic (pH 8-9). This will neutralize the acid and precipitate tin salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The product is organic soluble.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, 3-Iodo-6-methyl-1H-indazol-4-amine.

Data Summary: Materials and Reaction Parameters

| Parameter | Value/Reagent | Purpose/Notes |

| Starting Material | 3-Iodo-6-methyl-4-nitro-1H-indazole | Iodinated intermediate |

| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Chemoselective reducing agent |

| Solvent | Ethanol (EtOH) | Protic solvent suitable for the reduction |

| Stoichiometry | 5.0 eq of SnCl₂·2H₂O | A significant excess is used to drive the reaction |

| Temperature | Reflux (~80 °C) | To increase the rate of reaction |

| Reaction Time | 2-4 hours | Monitor by TLC for completion |

| Work-up | Basic work-up with NaHCO₃ | To neutralize the reaction and precipitate tin salts |

| Purification | Column Chromatography | To isolate the pure final amine product |

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

-

Iodine Compounds: Can cause skin and respiratory irritation. Solid iodine sublimes, and vapors should not be inhaled.[12][13]

-

DMF: Is a skin and respiratory irritant and is readily absorbed through the skin. Use in a fume hood and avoid contact.

-

Tin(II) Chloride: Is corrosive and can cause burns. Handle with care.

-

Solvents (Ethanol, Ethyl Acetate, Hexane): Are flammable. Keep away from ignition sources.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Step 1: Iodination is slow or incomplete | 1. Inactive NIS reagent.2. Presence of water in the reaction.3. Low reactivity of the substrate. | 1. Use a fresh bottle of NIS.2. Ensure all glassware is dry and use anhydrous DMF.3. Add a catalytic amount (5-10 mol%) of trifluoroacetic acid to activate the NIS.[8] |

| Step 1: Multiple products observed by TLC | Over-iodination or side reactions. | Reduce the amount of NIS to 1.05-1.1 equivalents. Monitor the reaction carefully and stop it as soon as the starting material is consumed. |

| Step 2: Reduction is incomplete | Insufficient reducing agent or reaction time. | Add an additional portion of SnCl₂·2H₂O and continue refluxing for another 1-2 hours. |

| Step 2: Product is lost during work-up | 1. Incomplete extraction.2. Product may have chelated with tin salts. | 1. Perform additional extractions with ethyl acetate.2. During basification, stir vigorously for an extended period to fully break up any complexes before extraction. |

| General: Poor recovery after chromatography | Product is highly polar and adheres to silica gel. | Use a more polar eluent system, such as methanol in dichloromethane. Pre-treat the silica gel with triethylamine (1% in the eluent) to prevent streaking of the amine product. |

References

- BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (URL not provided in search results)

- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (URL not provided in search results)

- BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (URL not provided in search results)

- BenchChem. A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols. (URL not provided in search results)

- BenchChem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (URL not provided in search results)

-

A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. PMC. (URL: [Link])

-

Synthetic route to substituted imidazoles. ResearchGate. (URL: [Link])

-

Synthetic routes toward 2-substituted 2-imidazolines. ResearchGate. (URL: [Link])

- Methods for preparing indazole compounds.

- BenchChem. N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide. (URL not provided in search results)

-

Safety Data Sheet: Iodine. Carl ROTH. (URL: [Link])

-

Iodine-125 Handling Precautions. Stanford University. (URL: [Link])

-

is added from a pressure-equalizing addition funnel. The flask is immersed in a silicone oil bath. The light-yellow solution is bubbled with argon for 1 h at 27 °C (150 mL/min). Organic Syntheses Procedure. (URL: [Link])

-

Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

-

Iodine - SAFETY DATA SHEET. Labtek. (URL: [Link])

-

Student safety sheets 56 Iodine. CLEAPSS. (URL: [Link])

- BenchChem. A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. (URL not provided in search results)

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (URL: [Link])

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

N-Iodosuccinimide. Oakwood Chemical. (URL: [Link])

-

N-Iodosuccinimide (NIS). Organic Chemistry Portal. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. (URL: [Link])

-

N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. MDPI. (URL: [Link])

-

Synthesis and Reactivity of Unique Heterocyclic Structures en Route to Substituted Diamines. PubMed. (URL: [Link])

-

Indazole synthesis. Organic Chemistry Portal. (URL: [Link])

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. (URL: [Link])

-

Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]

- 8. N-Iodosuccinimide [oakwoodchemical.com]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. chemsupply.com.au [chemsupply.com.au]

- 12. carlroth.com [carlroth.com]

- 13. science.cleapss.org.uk [science.cleapss.org.uk]

Application Note: Strategic Utilization of 3-Iodo-6-methyl-1H-indazol-4-amine in the Synthesis of Advanced Kinase Inhibitors

Introduction & Structural Rationale

The indazole ring system is a privileged scaffold in modern medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors[1]. The compound 3-Iodo-6-methyl-1H-indazol-4-amine offers a highly programmable, trifunctional template for the divergent synthesis of such therapeutics.

As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity of this building block. Its value lies in the orthogonality of its three reactive sites:

-

C3-Iodine (Electrophile): The iodine atom at the C3 position is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). It enables the direct introduction of aryl, heteroaryl, or alkynyl groups that typically project deep into the hydrophobic back-pocket of the kinase active site [2][2].

-

C4-Amine (Nucleophile/H-Bond Donor): The primary amine at the C4 position serves as a critical vector for functionalization via amidation or urea formation. In kinase inhibitors, this moiety frequently acts as a proximal hydrogen-bond donor/acceptor to the kinase hinge region [3][3].

-

N1-Indazole (Tautomeric Core): The N1 position must be strategically protected during transition-metal catalysis to prevent catalyst poisoning or undesired N-arylation.

-

C6-Methyl: Provides essential steric bulk that can lock the conformation of the scaffold and improve the lipophilic ligand efficiency (LLE) of the final drug candidate.

Physicochemical Properties

To facilitate experimental planning, the quantitative and structural data of 3-Iodo-6-methyl-1H-indazol-4-amine are summarized below:

| Property | Value |

| Chemical Name | 3-Iodo-6-methyl-1H-indazol-4-amine |

| CAS Number | 885521-00-6 [4][4] |

| Molecular Formula | C8H8IN3 [5][5] |

| Molecular Weight | 273.07 g/mol [4][4] |

| Reactive Sites | C3 (Electrophilic), C4 (Nucleophilic), N1 (Acidic/Nucleophilic) |

| Physical State | Solid (typically pale-yellow to off-white) |

Strategic Workflow for Orthogonal Functionalization

The successful utilization of this building block relies on a strict order of operations. The workflow below dictates the logical progression from raw material to an advanced kinase inhibitor scaffold.

Caption: Orthogonal functionalization workflow of 3-Iodo-6-methyl-1H-indazol-4-amine.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol A: N1-Protection via Tetrahydropyranyl (THP) Ether

-

Causality: The N1-H of the indazole is highly acidic and can interfere with palladium catalysis. THP is chosen over Boc because it is highly stable to the strongly basic conditions required for subsequent Suzuki couplings, yet it is easily cleaved under mild acidic conditions that will not disturb downstream C4-amides or ureas.

-

Procedure:

-

Suspend 3-Iodo-6-methyl-1H-indazol-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 equiv).

-

Stir at room temperature for 4-6 hours under nitrogen.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

-

-

Self-Validation: Monitor by TLC. The highly polar starting material will convert to a significantly less polar spot. Confirm by ¹H-NMR: the appearance of a characteristic multiplet at ~5.7 ppm corresponding to the anomeric proton of the THP ring confirms successful N-protection.

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

-

Causality: The C3-iodine is highly reactive, allowing for the use of milder bases (e.g., Na₂CO₃) and lower temperatures compared to C3-bromo analogs, which preserves the integrity of the unprotected C4-amine [2][2]. Rigorous degassing is critical to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) catalyst.

-

Procedure:

-

In a Schlenk flask, combine the N1-THP protected indazole (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

-

Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

-

Evacuate and backfill the vessel with Argon three times (Degassing).

-

Add Pd(dppf)Cl₂ (0.05 equiv), seal, and heat to 80 °C for 12 hours.

-

Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.

-

-

Self-Validation: LC-MS must confirm the exact mass of the cross-coupled product, showing the characteristic loss of the heavy iodine isotope pattern.

Protocol C: C4-Amine Derivatization (Urea Formation)

-

Causality: Diaryl ureas are classic Type II kinase inhibitor motifs (e.g., targeting the DFG-out conformation of FLT3) [6][6]. Reacting the C4-amine with an aryl isocyanate provides a high-yielding, atom-economical route to these structures.

-

Procedure:

-

Dissolve the C3-functionalized intermediate in anhydrous Tetrahydrofuran (THF).

-

Add the desired aryl isocyanate (1.1 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8 hours.

-

-

Self-Validation: The formation of the urea drastically reduces the polarity and solubility of the molecule. Precipitation often occurs directly in the reaction mixture. Filtration followed by ¹H-NMR should confirm the disappearance of the broad C4-NH₂ singlet (~5.5 ppm in DMSO-d₆) and the appearance of two distinct downfield urea NH singlets (>8.0 ppm).

Protocol D: Global Deprotection (THP Cleavage)

-

Causality: Acidic cleavage cleanly removes the THP group, restoring the N1-H required for critical bidentate hydrogen bonding with the kinase hinge region.

-

Procedure:

-

Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to precipitate the final free-base product.

-

-

Self-Validation: LC-MS will show a mass shift of -84 Da (loss of the THP group).

Application in Drug Discovery: Kinase Inhibitors

The 4-aminoindazole and 3-iodoindazole motifs are foundational to several clinical and preclinical kinase inhibitors:

-

FLT3 Inhibitors (AML): Derivatives of 4-aminoindazole have been extensively patented and evaluated as novel FLT3 kinase inhibitors for Acute Myeloid Leukemia (AML). The C4-amine is often extended into a diarylurea scaffold to achieve low nanomolar inhibition of FLT3-ITD mutations [6][6].

-

c-MET Inhibitors: The 3-iodo-1H-indazole core has been utilized to discover ATP-competitive Type-III c-MET inhibitors. The C3 position is functionalized to access the unique allosteric pockets of wild-type and mutant c-MET kinases, addressing critical unmet needs in drug resistance [1][1] [7][7].

References

- Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem.

- 885521-00-6 | 3-Iodo-6-methyl-1H-indazol-4-amine. BLD Pharm.

- CAS:885521-00-6, 3-Iodo-6-methyl-1H-indazol-4-amine. Bidepharm.

- Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a p

- 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides. PMC / NIH.

- Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor.

- Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. PMC / NIH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 885521-00-6|3-Iodo-6-methyl-1H-indazol-4-amine|BLD Pharm [bldpharm.com]

- 5. CAS:885521-00-6, 3-Iodo-6-methyl-1H-indazol-4-amine-毕得医药 [bidepharm.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Iodination of Indazoles

Welcome to the Technical Support Center for the halogenation of indazole scaffolds. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity of the indazole core.

The iodination of indazoles is a critical step in synthesizing pharmaceutical intermediates, but it is fraught with regioselectivity challenges, protecting-group incompatibilities, and unexpected side reactions. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your synthetic success.

Part 1: Quantitative Data & Strategy Comparison

Before troubleshooting, it is crucial to align your synthetic strategy with the inherent electronic properties of your substrate. The table below summarizes the expected outcomes and limitations of standard iodination approaches.

| Iodination Strategy | Primary Reagents | Target Regioisomer | Typical Yield | Primary Side Reactions / Limitations |

| Direct Electrophilic | I₂, KOH, DMF | C3-Iodo | 85–95% | N-iodination, over-iodination (di-iodo species) |

| Mild Electrophilic | NIS, CH₃CN | C3-Iodo | 75–90% | Sluggish reaction for electron-deficient rings |

| Sandmeyer Route | NaNO₂, KI, HCl | C4, C5, C6, C7 | 50–70% | Multi-step process; diazonium instability |

| Halodeboronation | I₂, Base, Boronic Acid | Any (Directed) | 60–85% | Requires pre-functionalized boronic acid precursors |

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting poor regioselectivity when attempting to synthesize 4-iodo or 5-iodoindazoles via direct iodination? Expert Insight: The inherent electronic structure of the indazole core dictates its reactivity. The C3 position is significantly more electron-rich, making it the kinetic and thermodynamic sink for electrophilic aromatic substitution (EAS). Direct iodination using I₂/KOH or N-Iodosuccinimide (NIS) will almost exclusively yield the 3-iodo derivative[1]. Causality & Solution: Attempting to force substitution at the C4 or C5 positions via direct EAS will only lead to over-iodination at C3. To achieve regiocontrol for non-C3 isomers, you must abandon direct EAS and utilize indirect, directed methods. The most scalable approaches are the Sandmeyer reaction (converting a specific nitroindazole to an amine, then to an iodide) or metal-catalyzed halodeboronation of pre-formed indazole-boronic acids[1].

Workflow comparing direct C3-iodination versus indirect regiocontrolled iodination strategies.

Q2: I am observing a ring-opened byproduct during the downstream processing of my 3-iodoindazole. What causes this? Expert Insight: You have encountered a highly specific but devastating side reaction. If your 3-iodoindazole is N-protected with an electron-withdrawing arylsulfonyl group (e.g., tosyl) and subjected to harsh basic conditions (such as K₂CO₃ in DMSO at 120 °C), the indazole core can rupture[2]. Causality & Solution: The arylsulfonyl group increases the lability of the N-N bond. Under strong base and high heat, deprotonation triggers an E2-like elimination (analogous to a Kemp elimination), which cleaves the ring to yield ortho-(arylsulfonylamino)benzonitriles[2]. To prevent this, avoid high temperatures and strong bases when processing N-sulfonyl protected iodoindazoles, or switch to a more robust protecting group like Tetrahydropyranyl (THP).

Mechanism of the base-catalyzed ring-opening side reaction of N-protected 3-iodoindazoles.

Q3: Why am I observing N-iodination instead of C3-iodination? Expert Insight: N-iodination is a kinetic trap. The N-H bond of the indazole is reactive, and under neutral or mildly basic conditions without sufficient thermodynamic driving force, unstable N-iodoindazoles can form. These intermediates are prone to [1,2]-rearrangements or reverting to starting materials[3]. Causality & Solution: This occurs when the indazole is not fully deprotonated before the electrophile is introduced. Ensure complete deprotonation using a sufficient excess of a strong base (like KOH) before adding the iodinating agent. The resulting indazolyl anion strongly and irreversibly directs electrophilic attack to the C3 carbon.

Q4: My Palladium-catalyzed Suzuki coupling with 3-iodo-1H-indazole is failing or giving low yields. Is the C-I bond unreactive? Expert Insight: The C-I bond at the C3 position is highly reactive for oxidative addition. The failure is almost certainly due to the unprotected N-H group[4]. Causality & Solution: The acidic N-H proton can react with the basic conditions required for the Suzuki coupling, or it can directly coordinate with and poison the Palladium catalyst. This leads to sluggish kinetics or unwanted N-arylation side reactions. While some specialized microwave-assisted protocols allow for unprotected couplings[4], the standard self-validating practice is to protect the N1 position (e.g., with a Boc, THP, or methyl group) prior to the cross-coupling step[5].

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Direct C3-Iodination of 1H-Indazole

Self-Validating Mechanism: The use of a strong base (KOH) deprotonates the N-H, generating an electron-rich indazolyl anion that rapidly and selectively attacks I₂ at the C3 position. The reaction is self-indicating; the dark iodine color fades as it is consumed.

-

Preparation: In a round-bottom flask, dissolve 1H-indazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add KOH pellets (3.75 equiv) and stir vigorously for 15–20 minutes at room temperature. Causality: This ensures complete formation of the indazolyl anion, preventing kinetic N-iodination.

-

Electrophilic Addition: Slowly add Iodine (I₂) (2.0 equiv) in small portions. Caution: The reaction is exothermic.

-

Reaction: Stir the mixture for 3 hours at room temperature. Monitor completion via TLC (Hexanes:EtOAc).

-

Quenching (Critical Step): Pour the reaction mixture into a vigorously stirring saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate. Validation: The dark brown color of unreacted iodine will immediately dissipate, and a pale precipitate of 3-iodo-1H-indazole will form.

-

Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove DMF and salts, and dry under high vacuum.

Protocol B: Indirect C4-Iodination via the Sandmeyer Route

Self-Validating Mechanism: This route bypasses C3 reactivity by starting with a 4-aminoindazole. Diazotization creates a highly reactive diazonium leaving group, which is specifically displaced by iodide via a radical-nucleophilic substitution, ensuring absolute regiocontrol.

-

Diazotization: Dissolve 4-amino-1H-indazole (1.0 equiv) in a 1:1 (v/v) mixture of concentrated HCl and water. Cool the flask to 0 °C using an ice-salt bath.

-

Nitrite Addition: Dropwise add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv). Causality: The internal temperature must remain below 5 °C to prevent the premature thermal decomposition of the unstable diazonium salt. Stir for 30 minutes.

-

Iodide Displacement: Slowly add a chilled aqueous solution of Potassium Iodide (KI, 2.5 equiv). Validation: The mixture will immediately begin to evolve nitrogen gas (bubbling). This visible gas evolution is a self-validating sign of successful diazonium displacement.

-

Completion: Gradually warm the reaction to room temperature and stir for an additional 2 hours.

-

Workup: Quench with aqueous sodium thiosulfate to neutralize generated iodine. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Part 4: References

-

Baidya, M., et al. "Electrosynthesis of 1,2,3‐Benzotriazines through an Iodide‐Catalyzed Skeletal Editing of 3‐Aminoindazoles." Chemistry - A European Journal (2024). URL: [Link]

-

Collot, V., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules (2018). URL: [Link]

-

Zhou, M.-J., et al. "An intriguing ring-opening reaction of 1-arylsulfonyl-3-iodo-1H-indazoles." ResearchGate (2021). URL: [Link]

-

"Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Applied Sciences (2020). URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine

Introduction

Welcome to the Technical Support Center for the synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine. This molecule is a highly valuable, functionalized heterocyclic intermediate, crucial for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] The synthetic pathway, while conceptually straightforward, presents several challenges where the formation of impurities can compromise the yield, purity, and ultimately the success of subsequent discovery efforts.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed for researchers, medicinal chemists, and process development scientists to navigate the common pitfalls associated with this synthesis. We will delve into the mechanistic origins of common impurities, provide detailed protocols for their mitigation, and offer a logical framework for troubleshooting unexpected results.

Proposed Synthetic Pathway

The multi-step synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine requires careful control over each transformation to ensure high purity and yield. The most plausible and commonly adapted route begins with the commercially available 6-methyl-1H-indazole.

Caption: A plausible three-step synthetic workflow for 3-Iodo-6-methyl-1H-indazol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows multiple spots on TLC and several peaks in the HPLC chromatogram. What are the most common impurities I should suspect?

This is a frequent issue stemming from the accumulation of side products from each step. The identity of these impurities is directly linked to the synthetic route.

Most Common Impurities:

-

Unreacted Starting Materials/Intermediates: The presence of 6-methyl-4-nitro-1H-indazole (from incomplete iodination) or 3-iodo-6-methyl-4-nitro-1H-indazole (from incomplete reduction) is common.[3]

-